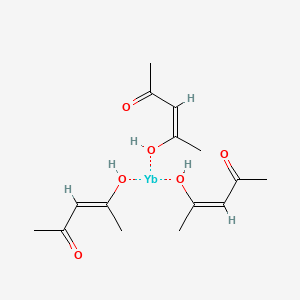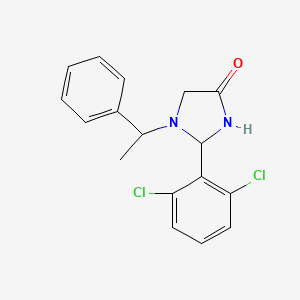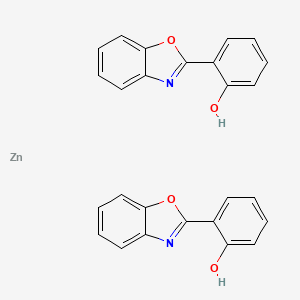![molecular formula C32H16Cl2N8Ti-2 B13400783 dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13400783.png)
dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene, also known as Titanium (IV) phthalocyanine dichloride, is a member of the metal phthalocyanine class of compounds. These compounds are characterized by a macrocyclic aromatic structure with a central metal atom. In this case, the central metal atom is titanium (IV), coordinated with two chloride ions .
準備方法
Synthetic Routes and Reaction Conditions
Titanium (IV) phthalocyanine dichloride can be synthesized through various methods. One common approach involves the reaction of titanium tetrachloride with phthalonitrile in the presence of a suitable solvent. The reaction typically requires elevated temperatures and may involve additional reagents to facilitate the formation of the phthalocyanine ring .
Industrial Production Methods
Industrial production of Titanium (IV) phthalocyanine dichloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product .
化学反応の分析
Types of Reactions
Titanium (IV) phthalocyanine dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The chloride ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium (IV) phthalocyanine oxide, while substitution reactions can produce a variety of titanium (IV) phthalocyanine derivatives with different ligands .
科学的研究の応用
Titanium (IV) phthalocyanine dichloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Titanium (IV) phthalocyanine dichloride involves its interaction with light and other molecules. The phthalocyanine ring system exhibits a delocalized π-electron system, facilitating charge transport. When exposed to light, the compound can undergo photoexcitation, leading to the generation of electron-hole pairs. These charge carriers can participate in various chemical reactions, such as photocatalysis.
類似化合物との比較
Similar Compounds
Copper (II) phthalocyanine: Another metal phthalocyanine with similar optoelectronic properties.
Zinc (II) phthalocyanine: Known for its use in photodynamic therapy and optoelectronics.
Iron (II) phthalocyanine: Used as a catalyst in various chemical reactions.
Uniqueness
Titanium (IV) phthalocyanine dichloride is unique due to its specific coordination environment and the presence of titanium (IV) as the central metal atom. This gives it distinct electronic properties and reactivity compared to other metal phthalocyanines.
特性
分子式 |
C32H16Cl2N8Ti-2 |
|---|---|
分子量 |
631.3 g/mol |
IUPAC名 |
dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.2ClH.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+2/p-2 |
InChIキー |
UZSWDSNUYFMFRO-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.Cl[Ti]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


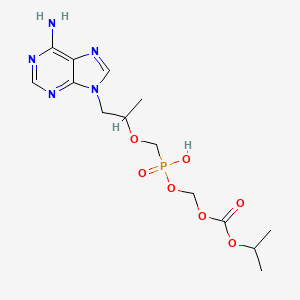
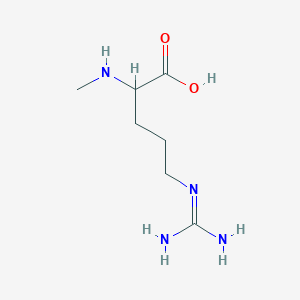
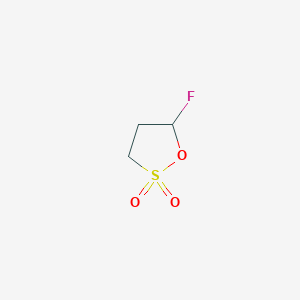
![(3S,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400726.png)
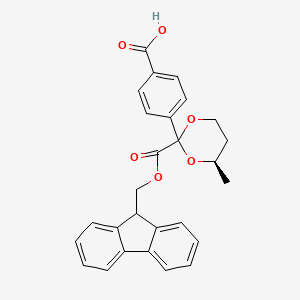
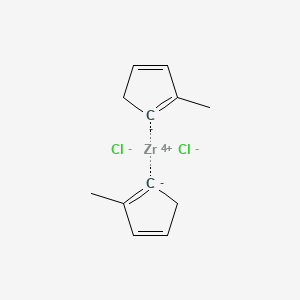

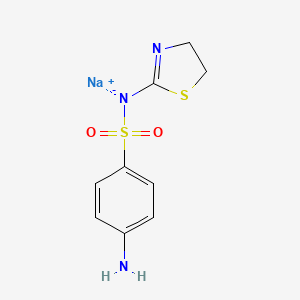
![2-Biphenyl-4-yl-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13400748.png)

